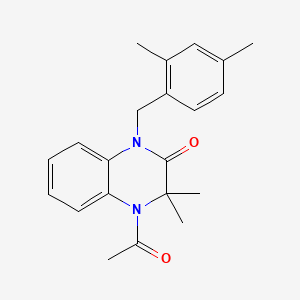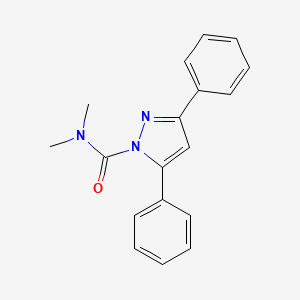
2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide is a chemical compound that is widely used in scientific research. It is a member of the thioamide family of compounds, which have been shown to have a range of interesting biological properties. In
Mecanismo De Acción
The mechanism of action of 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, including histone deacetylases and proteasomes. These enzymes play important roles in regulating gene expression and protein degradation, respectively, and their inhibition by 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide may have therapeutic potential.
Biochemical and Physiological Effects:
2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of disease. It has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal models, and to have few side effects. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another area of interest is its mechanism of action, and how it interacts with other enzymes and proteins in the body. Finally, there is potential for the development of new thioamide compounds based on the structure of 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide, which may have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of cyclohexylamine with thionyl chloride to form cyclohexyl isothiocyanate. This is then reacted with 4-methoxyaniline to form the corresponding thiourea. Finally, the thiourea is reacted with acetic anhydride to form 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide has been shown to have a range of interesting biological properties. It has been used in scientific research to investigate its potential as a therapeutic agent for a range of diseases, including cancer, inflammation, and neurological disorders. It has also been used to study the mechanism of action of other compounds, as well as to explore the biochemical and physiological effects of thioamide compounds.
Propiedades
IUPAC Name |
2-cyclohexylsulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-18-13-9-7-12(8-10-13)16-15(17)11-19-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZXECRZNJDUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexylsulfanyl-N-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(methylthio)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5631423.png)

![(3R*,4R*)-3-cyclobutyl-1-{[1-(2-methoxyethyl)-4-piperidinyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5631439.png)

![2-[(4-methoxypiperidin-1-yl)sulfonyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5631451.png)


![9-(1-pyrrolidinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5631487.png)
![4-{4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}thieno[3,2-d]pyrimidine](/img/structure/B5631489.png)
![(4-methyl-5-{1-[3-(5-methyl-2-furyl)butyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanol](/img/structure/B5631494.png)
![(1S*,5R*)-3-(4-fluorobenzyl)-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5631502.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5631510.png)
